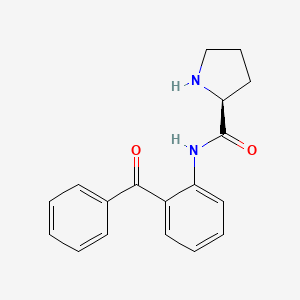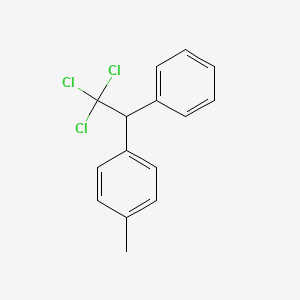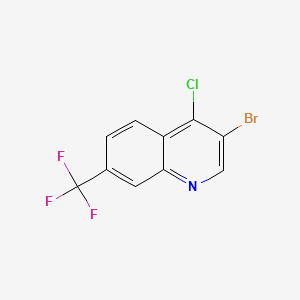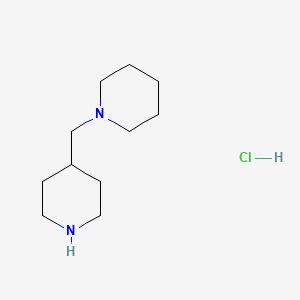
DVAHEILNEAYRKVLDQLSARKYLQSMVA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DVAHEILNEAYRKVLDQLSARKYLQSMVA is a compound with the CAS number 132769-35-8. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its complex structure and the potential it holds for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DVAHEILNEAYRKVLDQLSARKYLQSMVA involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can undergo specific reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
DVAHEILNEAYRKVLDQLSARKYLQSMVA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
DVAHEILNEAYRKVLDQLSARKYLQSMVA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which DVAHEILNEAYRKVLDQLSARKYLQSMVA exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Propriétés
Numéro CAS |
132769-35-8 |
|---|---|
Formule moléculaire |
C148H242N42O45S |
Poids moléculaire |
3361.873 |
InChI |
InChI=1S/C148H242N42O45S/c1-22-76(16)117(190-129(217)94(44-48-111(200)201)174-137(225)102(61-83-65-159-68-162-83)177-120(208)79(19)165-142(230)114(73(10)11)187-121(209)86(151)62-112(202)203)145(233)184-99(58-72(8)9)132(220)181-103(63-109(154)197)138(226)173-93(43-47-110(198)199)122(210)163-78(18)119(207)176-100(59-81-33-37-84(193)38-34-81)135(223)170-90(32-28-53-161-148(157)158)124(212)169-88(30-24-26-51-150)128(216)189-116(75(14)15)144(232)183-98(57-71(6)7)133(221)182-104(64-113(204)205)139(227)172-91(41-45-107(152)195)126(214)178-97(56-70(4)5)134(222)186-105(66-191)140(228)164-77(17)118(206)167-89(31-27-52-160-147(155)156)123(211)168-87(29-23-25-50-149)125(213)180-101(60-82-35-39-85(194)40-36-82)136(224)179-96(55-69(2)3)131(219)171-92(42-46-108(153)196)127(215)185-106(67-192)141(229)175-95(49-54-236-21)130(218)188-115(74(12)13)143(231)166-80(20)146(234)235/h33-40,65,68-80,86-106,114-117,191-194H,22-32,41-64,66-67,149-151H2,1-21H3,(H2,152,195)(H2,153,196)(H2,154,197)(H,159,162)(H,163,210)(H,164,228)(H,165,230)(H,166,231)(H,167,206)(H,168,211)(H,169,212)(H,170,223)(H,171,219)(H,172,227)(H,173,226)(H,174,225)(H,175,229)(H,176,207)(H,177,208)(H,178,214)(H,179,224)(H,180,213)(H,181,220)(H,182,221)(H,183,232)(H,184,233)(H,185,215)(H,186,222)(H,187,209)(H,188,218)(H,189,216)(H,190,217)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,234,235)(H4,155,156,160)(H4,157,158,161)/t76-,77-,78-,79-,80-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-/m0/s1 |
Clé InChI |
INFVOGFNKZXYEA-NTFUFEFWSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


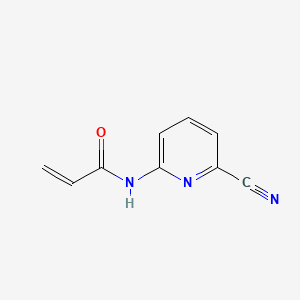
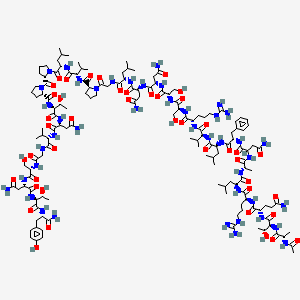
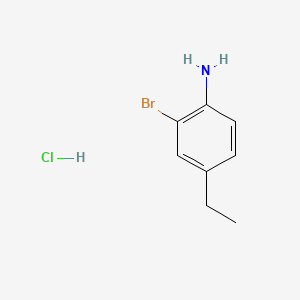
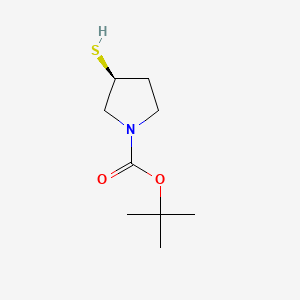


![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)
